molecular formula C24H22N4O4S B2694933 5-((2-(4-ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1358820-23-1

5-((2-(4-ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one

カタログ番号: B2694933
CAS番号: 1358820-23-1
分子量: 462.52
InChIキー: XOWIRPLRTKCFGG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the pyrazolo[1,5-a]pyrazin-4(5H)-one family, characterized by a fused bicyclic core structure. Its molecular architecture includes a pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold substituted with a thiophen-2-yl group at position 2 and a 2-(4-ethoxy-3-methoxyphenyl)-5-methyloxazol-4-ylmethyl moiety at position 5 (Figure 1).

特性

IUPAC Name

5-[[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-2-thiophen-2-ylpyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O4S/c1-4-31-20-8-7-16(12-21(20)30-3)23-25-18(15(2)32-23)14-27-9-10-28-19(24(27)29)13-17(26-28)22-6-5-11-33-22/h5-13H,4,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOWIRPLRTKCFGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NC(=C(O2)C)CN3C=CN4C(=CC(=N4)C5=CC=CS5)C3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 5-((2-(4-ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).

Structural Overview

This compound features a complex structure that includes:

  • A pyrazolo[1,5-a]pyrazin core.
  • A thienyl group.
  • An oxazole moiety substituted with an ethoxy and methoxy phenyl group.

The intricate arrangement of these functional groups is crucial for its biological activity.

Anticancer Properties

Research indicates that derivatives of pyrazolo[1,5-a]pyrazin compounds exhibit significant anticancer properties. For example, compounds structurally related to the one have demonstrated the ability to inhibit the growth of A549 lung cancer cells in a dose-dependent manner. The mechanism appears to involve modulation of autophagy pathways, leading to increased apoptosis in cancer cells .

Antiviral Activity

Some derivatives within the pyrazolo family have shown promising antiviral effects, particularly against flaviviruses like the dengue virus. These compounds can inhibit viral replication by interfering with viral entry or replication processes . The specific mechanisms may involve targeting viral proteins or host cell factors essential for viral lifecycle progression.

Structure-Activity Relationships (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Variations in substituents on the pyrazolo ring and oxazole moiety can significantly impact potency and selectivity:

Substituent TypeEffect on Activity
Electron-donating groups (e.g., methoxy)Often enhance anticancer activity by improving binding affinity to targets.
Electron-withdrawing groups (e.g., halogens)Can reduce activity but may improve selectivity against certain cancer cell lines.
Alkyl chain length Modifications can alter lipophilicity, affecting bioavailability and tissue distribution.

Study 1: Anticancer Evaluation

In a study involving various pyrazolo derivatives, it was found that specific modifications led to enhanced cytotoxic effects against A549 cells. The most effective compound in this series was identified as having a 4-chlorophenyl group at the pyrazole moiety, which significantly improved its inhibitory effects .

Study 2: Antiviral Screening

Another investigation highlighted the antiviral potential of pyrazolo derivatives against dengue virus. Compounds were evaluated for their ability to inhibit viral replication in vitro, showing promising results that suggest further exploration into their mechanism of action could lead to effective antiviral therapies .

類似化合物との比較

Comparison with Structural Analogs

Structural and Functional Group Variations

Pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of key analogs:

Compound Name / ID Substituents Key Findings Reference
Target Compound 5-(2-(4-Ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl, 2-thiophen-2-yl Hypothesized enhanced lipophilicity and kinase inhibition due to oxazole and thiophene groups. No direct bioactivity data.
Compound 3o 5-Benzyl, 2-(4-chlorophenyl) IC₅₀ = 1.28 µM against A549 lung cancer cells; induces autophagy.
5-(2-Fluorobenzyl)-2-(4-fluorophenyl)-3-(hydroxymethyl) Fluorophenyl groups, hydroxymethyl Improved solubility; moderate cytotoxic activity (IC₅₀ = 8.7 µM, HeLa cells).
RA-0002034 (E)-5-(2-Ethoxyphenyl)-N-(3-(methylsulfonyl)allyl) Antiviral lead; inhibits cysteine proteases (EC₅₀ = 0.12 µM).
Pyrazolo[1,5-a][1,3,5]triazin-4-ones Triazinone-fused core Selective kinase inhibitors (e.g., CDK2 inhibition, IC₅₀ = 0.45 µM).

Pharmacokinetic Properties

  • Metabolic Stability : Thiophene rings are prone to oxidative metabolism, whereas oxazole moieties may reduce hepatic clearance compared to pyrimidine-based analogs .

Key Research Findings and Gaps

Structure-Activity Relationships (SAR) :

  • Position 5 substitutions (e.g., benzyl vs. oxazolylmethyl) significantly modulate target affinity. Bulky groups (e.g., oxazole) may hinder binding to compact active sites .
  • Thiophene at position 2 enhances π-π stacking but may reduce solubility compared to chlorophenyl .

Synthetic Advancements :

  • Microwave-assisted synthesis reduces reaction time (e.g., from 12 h to 30 min) and improves yields (>80%) for pyrazolo[1,5-a]pyrazin-4(5H)-ones .

Unanswered Questions: No data exist on the target compound’s kinase selectivity or toxicity profile. The role of the 4-ethoxy-3-methoxyphenyl group in modulating oxidative stress responses remains unexplored.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。